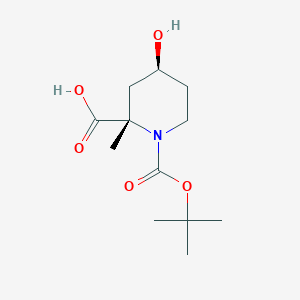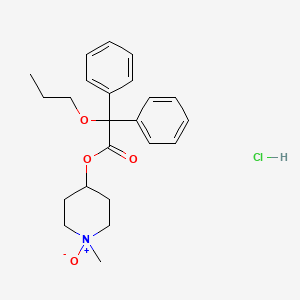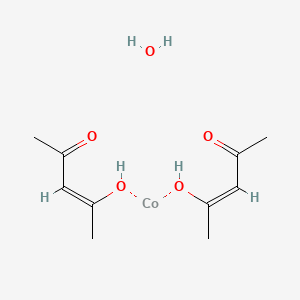
3-AMINOPYRIDINE-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Aminopyridine derivatives involves a variety of chemical reactions. For example, 3-Aminopyridine 1,N6-ethenoadenine dinucleotide phosphate, a fluorescent reagent for NADP-requiring enzymes, was synthesized from 3-aminopyridine adenine dinucleotide phosphate by reacting with chloroacetaldehyde, followed by purification through ion-exchange chromatography and a desalting process (Anderson & Anderson, 1983). Additionally, the synthesis, crystal structure, and solution conformation of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, a model for the central chelation unit of streptonigrin, highlight the intricate process of creating complex molecules with specific functions (Long et al., 1995).
Molecular Structure Analysis
The molecular structure of 3-Aminopyridine-D6 and its derivatives has been extensively analyzed through various techniques. Single crystal X-ray diffraction (SC-XRD) analysis has provided insights into the molecular structure aspects of these compounds, demonstrating how 3-Aminopyridine acts as a bridged ligand in coordination polymers (Soliman & Elsilk, 2017).
Chemical Reactions and Properties
3-Aminopyridine-D6 is involved in numerous chemical reactions, highlighting its versatility. For instance, its reactivity has been explored in the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group, showcasing its potential in creating diverse chemical structures with varied substituents (Teague, 2008).
Physical Properties Analysis
The physical properties of 3-Aminopyridine-D6 derivatives have been studied through various techniques. Vibrational spectroscopy, including FTIR and Raman, alongside density functional methods, have been used to analyze the molecular and vibrational spectra of related compounds, providing a comprehensive understanding of their physical characteristics (Kandasamy & Velraj, 2012).
Chemical Properties Analysis
The chemical properties of 3-Aminopyridine-D6 and its derivatives, such as reactivity and complexation capabilities, have been a subject of research. For example, the synthesis, properties, and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine demonstrate the compound's ability to coordinate with metals, hinting at its potential application in creating metal-organic frameworks and complexes for various purposes (Long et al., 1993).
Wissenschaftliche Forschungsanwendungen
Inhibitor in Preclinical Tumor Models
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is noted for its potency as a ribonucleotide reductase inhibitor, demonstrating activity in preclinical tumor model systems. The pharmacokinetics of 3-AP, administered via a 96-hour intravenous infusion, were explored in a Phase I trial involving patients with advanced cancer. The study concluded that 3-AP is safe and well-tolerated at specific doses, marking its significance for further Phase II trials in the context of cancer treatment (Wadler et al., 2004).
Self-association and Solvation Modeling
The self-association behaviors of 2-aminopyridine and 3-aminopyridine were studied using nuclear magnetic resonance spectroscopy and ab initio computational methods. The study offered insights into the dimer structures significant in these self-association processes, which can be pivotal for understanding molecular interactions and designing novel compounds in scientific research (Boyd et al., 2004).
Eigenschaften
CAS-Nummer |
1219805-61-4 |
|---|---|
Produktname |
3-AMINOPYRIDINE-D6 |
Molekularformel |
C5D6N2 |
Molekulargewicht |
100.15 |
Synonyme |
3-AMINOPYRIDINE-D6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)



